molecular formula C12H12FNO4 B8241231 2-Fluoro-4-formylphenyl morpholine-4-carboxylate

2-Fluoro-4-formylphenyl morpholine-4-carboxylate

Cat. No.: B8241231
M. Wt: 253.23 g/mol
InChI Key: DHAQGWSYYCJUNM-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a carboxylate group and a phenyl ring substituted with a formyl and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Carboxylate Group: The morpholine ring is then reacted with chloroacetic acid to introduce the carboxylate group.

    Substitution on the Phenyl Ring: The phenyl ring is fluorinated using a fluorinating agent such as Selectfluor.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the fluorinated phenyl ring with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-Fluoro-4-carboxyphenyl morpholine-4-carboxylate.

    Reduction: 2-Fluoro-4-hydroxymethylphenyl morpholine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-formylphenyl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the fluoro group can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-formylphenyl morpholine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    2-Fluoro-4-formylphenyl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-Fluoro-4-formylphenyl morpholine-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.

Uniqueness

2-Fluoro-4-formylphenyl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a formyl and a fluoro group on the phenyl ring allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

(2-fluoro-4-formylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-10-7-9(8-15)1-2-11(10)18-12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAQGWSYYCJUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250 mL dry round bottom flask were added 3-fluoro-4-hydroxybenzaldehyde (4.76 g, 34.0 mmol), anhydrous CH2Cl2 (40 mL) and pyridine (3.6 mL, 44.2 mmol). The mixture was stirred in an ice-water bath, then 4-morpholinecarbonyl chloride (4.4 mL, 37.4 mmol) was added. The mixture was stirred and warmed slowly to room temperature, then at room temperature overnight. Water (80 mL) was added to the reaction mixture. The CH2Cl2 layer was separated, and the aqueous layer was extracted continually with CH2Cl2 (50 mL×3). The combined CH2Cl2 solution was dried over Na2SO4. After removal of the solvent, the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting) to give 2-fluoro-4-formylphenyl morpholine-4-carboxylate (7.45 g) as white solid. Yield: 87%. 1H NMR (CDCl3, 300 MHz): δ=9.97 (s, 1H), 7.74-7.70 (m, 2H), 7.45 (t, J=7.8 Hz, 1H), 3.81-3.61 (m, 8H). 13C NMR (CDCl3, 75.5 MHz, mixture of two isomers): δ=189.9, 156.5, 153.1, 151.8, 144.0, 143.8, 135.0, 134.9, 126.7, 126.6, 124.8, 116.7, 116.4, 66.4, 66.3, 45.2, 44.4.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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